4-Nonylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

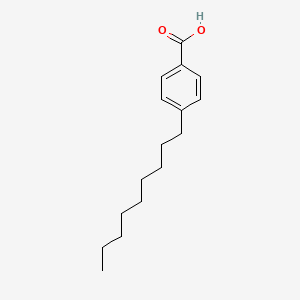

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13H,2-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRVNGMVEBEPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191664 | |

| Record name | Benzoic acid, p-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38289-46-2 | |

| Record name | 4-Nonylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38289-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, p-nonyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, p-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Nonylbenzoic acid chemical properties and structure

An In-depth Technical Guide to 4-Nonylbenzoic Acid: Chemical Properties and Structure

Introduction

This compound is a para-substituted benzoic acid derivative characterized by a nonyl group attached to the fourth carbon of the benzene ring. This compound and its derivatives are of interest in various fields, including materials science, particularly in the development of liquid crystalline materials.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a consolidated reference for key quantitative data.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | p-nonyl-benzoicaci, P-NONYLBENZOIC ACID, P-(N-NONYL)BENZOIC ACID, 4-NONYLBENZENECARBOXYLIC ACID | [4] |

| CAS Number | 38289-46-2 | [3][4] |

| Molecular Formula | C₁₆H₂₄O₂ | [3][4] |

| Molecular Weight | 248.36 g/mol | [3] |

| Appearance | White solid | [1] |

| Melting Point | 92.5-94.3°C | [1] |

| SMILES | CCCCCCCCCC1=CC=C(C=C1)C(=O)O | [3] |

| InChI | InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13H,2-9H2,1H3,(H,17,18) | [3] |

| InChIKey | FLRVNGMVEBEPQG-UHFFFAOYSA-N | [3] |

Spectroscopic Data

| Spectrum Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 0.86 (t, J = 6.9 Hz, 3H), 1.2-1.38 (m, 12H), 1.62 (m, 2H), 2.66 (t, J = 7.7 Hz, 2H), 7.26 (d, J = 8.2 Hz, 2H), 8.01 (d, J = 8.2 Hz, 2H)[1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 14.1, 22.7, 29.2, 29.3, 29.4, 29.5, 31.1, 31.8, 36.1, 126.7, 128.6, 130.4, 149.6, 171.9[1] |

| IR (film) | 3072, 2924, 2852, 2669, 2554, 1683, 1609, 1575, 1469, 1424, 1321, 1290, 945, 859, 758 cm⁻¹[1] |

| Mass Spec. (EI) | m/z (rel. intensity): 248 (56, [M⁺]), 177 (7), 149 (9), 136 (100), 107 (9), 92 (38), 57 (14)[1] |

Chemical Structure

This compound consists of a benzene ring substituted with a carboxyl group (-COOH) and a nonyl group (-C₉H₁₉) at the para (1,4) positions. The long alkyl chain contributes to the molecule's hydrophobic character, while the carboxylic acid group provides a polar, hydrophilic functional group capable of hydrogen bonding. This amphiphilic nature is a key determinant of its physical properties, including its potential use in liquid crystals.[1]

Experimental Protocols

The following section details the experimental protocol for the synthesis of this compound, adapted from a published organic synthesis procedure.[1]

Synthesis of this compound Methyl Ester

This initial step involves an iron-catalyzed cross-coupling reaction.

Materials:

-

Magnesium turnings (2.95 g, 121.0 mmol)

-

Tetrahydrofuran (THF)

-

1,2-dibromoethane (0.3 mL, 3.6 mmol)

-

1-bromononane (20.52 g, 97.0 mmol)

-

4-chlorobenzoic acid methyl ester (13.0 g, 76.2 mmol)

-

Ferric acetylacetonate [Fe(acac)₃] (1.35 g, 3.82 mmol)

-

N-methylpyrrolidinone (NMP)

-

Diethyl ether

Procedure:

-

A 250-mL three-necked, round-bottomed flask is charged with magnesium turnings. The flask is flame-dried under vacuum.

-

After cooling, the apparatus is flushed with argon, and the magnesium turnings are suspended in 20 mL of THF.

-

1,2-dibromoethane is introduced to activate the magnesium.

-

A solution of 1-bromononane in 100 mL of THF is added dropwise to maintain a gentle reflux, forming nonylmagnesium bromide. The mixture is refluxed for an additional 20 minutes and then cooled.

-

In a separate 2-L flask, 4-chlorobenzoic acid methyl ester, Fe(acac)₃, 450 mL of THF, and 25 mL of NMP are combined and cooled in an ice bath.

-

The prepared nonylmagnesium bromide solution is rapidly added to the cooled mixture.

-

The reaction is stirred for 7-10 minutes at ambient temperature, then diluted with 200 mL of diethyl ether.

Synthesis of this compound

This second step is the saponification of the methyl ester.

Materials:

-

This compound methyl ester (10.07 g, 38.37 mmol)

-

Methanol (100 mL)

-

1M aqueous NaOH (96 mL)

-

1M aqueous HCl (200 mL)

-

Ethyl acetate

-

Na₂SO₄

-

Hexanes

Procedure:

-

A 500-mL round-bottomed flask is charged with this compound methyl ester, methanol, and 1M aqueous NaOH.

-

The mixture is heated at reflux for 18 hours and then cooled to room temperature.

-

The reaction mixture is acidified with 1M aqueous HCl.

-

The product is extracted with four 250-mL portions of ethyl acetate.

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated by rotary evaporation.

-

The crude product is recrystallized from 70 mL of hexanes to yield this compound as a white solid.[1]

Visualizations

Synthesis Workflow of this compound

Caption: Two-step synthesis of this compound.

Logical Relationship of Chemical Identifiers

Caption: Relationship between chemical identifiers.

References

An In-depth Technical Guide to the Physical Properties of 4-Nonylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Nonylbenzoic acid (C₁₆H₂₄O₂), a compound of interest in various fields, including liquid crystal technology and as a potential intermediate in pharmaceutical synthesis. The information presented herein is intended to support research and development activities by providing key data and experimental context.

Core Physical and Chemical Properties

This compound is a white solid at room temperature. Its molecular structure, consisting of a benzoic acid moiety substituted with a nonyl group at the para position, dictates its physicochemical characteristics.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄O₂ | [1] |

| Molecular Weight | 248.36 g/mol | [1] |

| Melting Point | 92.5-94.3 °C | [2] |

| 96-97 °C | ||

| Boiling Point | 374.3 ± 21.0 °C (Predicted) | |

| Density | 0.992 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.35 ± 0.10 (Predicted) | [3] |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (400 MHz, CDCl₃) | δ 0.86 (t, J = 6.9 Hz, 3H), 1.2-1.38 (m, 12H), 1.62 (m, 2H), 2.66 (t, J = 7.7 Hz, 2H), 7.26 (d, J = 8.2 Hz, 2H), 8.01 (d, J = 8.2 Hz, 2H)[2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 14.1, 22.7, 29.2, 29.3, 29.4, 29.5, 31.1, 31.8, 36.1, 126.7, 128.6, 130.4, 149.6, 171.9[2] |

| Infrared (IR) (film) | 3072, 2924, 2852, 2669, 2554, 1683, 1609, 1575, 1469, 1424, 1321, 1290, 945, 859, 758 cm⁻¹[2] |

| Mass Spectrometry (EI) | m/z (rel. intensity): 248 (56, [M⁺]), 136 (100)[2] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physical properties. The following are generalized protocols applicable to this compound, based on standard laboratory practices for organic compounds.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.[4][5]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is ramped up quickly to about 20°C below the expected melting point.[4][5]

-

Measurement: The heating rate is then slowed to approximately 2 °C/min.[4] The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[4] For a pure compound, this range is typically narrow.

Determination of Solubility

The solubility of this compound can be assessed in various solvents to establish a solubility profile.[6][7][8]

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, diethyl ether, and aqueous solutions of acid and base (e.g., 5% HCl and 5% NaOH).

-

Procedure:

-

To a test tube containing a small, measured amount of this compound (e.g., 25 mg), the solvent is added in small portions (e.g., 0.5 mL).[6]

-

The mixture is agitated vigorously after each addition.[8]

-

The substance is classified as soluble if it dissolves completely. Observations should be made regarding the rate of dissolution.

-

For acidic or basic solutions, changes in solubility upon neutralization can confirm the acidic nature of the compound.[6] Due to its carboxylic acid group, this compound is expected to be soluble in aqueous base (e.g., NaOH) and insoluble in aqueous acid (e.g., HCl). Its long nonyl chain suggests poor solubility in water but good solubility in nonpolar organic solvents.[9]

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the physical properties of a synthesized organic compound like this compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. This compound | C16H24O2 | CID 38002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-N-NONYLBENZOIC ACID CAS#: 38289-46-2 [amp.chemicalbook.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. almaaqal.edu.iq [almaaqal.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. scribd.com [scribd.com]

- 8. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 9. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to 4-Nonylbenzoic Acid (CAS 38289-46-2)

This guide provides a comprehensive technical overview of 4-Nonylbenzoic acid, intended for researchers, scientists, and professionals in drug development and materials science. It delves into the compound's chemical and physical properties, synthesis, analytical methodologies, applications, and toxicological profile, grounding all information in established scientific principles and referenced literature.

Introduction: Understanding this compound

This compound (CAS: 38289-46-2) is a member of the alkylbenzoic acid family, characterized by a nine-carbon alkyl chain attached to a benzoic acid core.[1] This structure imparts amphiphilic properties, with a hydrophobic alkyl tail and a hydrophilic carboxylic acid head. This dual nature is fundamental to its applications, particularly in the realm of materials science. This document serves to elucidate the key technical aspects of this compound, providing a foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application.

| Property | Value | Reference |

| CAS Number | 38289-46-2 | [1] |

| Molecular Formula | C₁₆H₂₄O₂ | [1] |

| Molecular Weight | 248.36 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 92.5-94.3 °C | [2] |

| Boiling Point | 374.3 ± 21.0 °C (Predicted) | [1] |

| Density | 0.992 ± 0.06 g/cm³ (Predicted) | [1] |

| Synonyms | p-Nonylbenzoic acid, 4-n-Nonylbenzoic acid | [1] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through an iron-catalyzed cross-coupling reaction, followed by saponification. This method is advantageous due to the low cost and low toxicity of the iron catalyst.[2]

Synthesis Workflow

The synthesis is a two-step process, starting with the formation of the methyl ester of this compound, followed by its hydrolysis to the final product.

Detailed Experimental Protocol

The following protocol is adapted from a verified procedure in Organic Syntheses.[2]

Part A: this compound methyl ester

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked round-bottomed flask under an argon atmosphere, charge magnesium turnings (2.95 g, 121.0 mmol) and 20 mL of anhydrous tetrahydrofuran (THF).

-

Introduce 1,2-dibromoethane (0.3 mL, 3.6 mmol) to activate the magnesium.

-

Add a solution of 1-bromononane (20.52 g, 97.0 mmol) in 100 mL of THF dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 20 minutes to ensure the formation of nonylmagnesium bromide.

-

-

Iron-Catalyzed Cross-Coupling:

-

In a separate oven-dried, two-necked round-bottomed flask under argon, prepare a solution of methyl 4-chlorobenzoate (13.0 g, 76.2 mmol), ferric acetylacetonate (Fe(acac)₃, 1.35 g, 3.82 mmol), 450 mL of THF, and 25 mL of N-methylpyrrolidinone (NMP).

-

Cool this solution in an ice bath.

-

Rapidly add the prepared nonylmagnesium bromide solution to the cooled mixture via a cannula.

-

Remove the ice bath and stir the dark mixture for 7-10 minutes at ambient temperature.

-

-

Work-up and Purification:

-

Quench the reaction by adding 200 mL of diethyl ether and then carefully adding 300 mL of 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether.

-

Wash the combined organic phases with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue by short path distillation under high vacuum to yield this compound methyl ester as a colorless syrup.

-

Part B: this compound

-

Saponification:

-

In a round-bottomed flask, combine the this compound methyl ester (10.07 g, 38.37 mmol), 100 mL of methanol, and 96 mL of 1M aqueous NaOH.

-

Heat the mixture at reflux for 18 hours.

-

-

Acidification and Extraction:

-

Cool the reaction mixture to room temperature and carefully acidify with 200 mL of 1M aqueous HCl.

-

Transfer the solution to a separatory funnel and extract four times with 250-mL portions of ethyl acetate.

-

-

Purification and Recrystallization:

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate by rotary evaporation.

-

Recrystallize the residue from hexanes to obtain this compound as a white solid.

-

Analytical Methodologies

The purity and quantification of this compound are critical for its application. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary recommended method for the analysis of this compound due to its polarity.[3]

Representative RP-HPLC Protocol:

-

Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.[3]

-

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 30°C.[3]

-

Detection Wavelength: 230 nm or 254 nm.[3]

-

Sample Preparation: Dissolve the sample in a suitable solvent such as a mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS is challenging due to its low volatility. A derivatization step is necessary to convert the carboxylic acid to a more volatile ester.[4]

GC-MS Workflow with Derivatization:

Representative GC-MS Derivatization and Analysis Protocol:

-

Derivatization (Methylation):

-

Dissolve a known amount of the this compound sample in a suitable solvent.

-

Add a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) to convert the carboxylic acid to its methyl ester. This is a standard procedure for the analysis of acidic compounds by GC.

-

-

GC-MS Analysis:

-

Instrumentation: A GC system coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[5]

-

Carrier Gas: Helium at a constant flow rate.[5]

-

Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at a lower temperature and ramping up to a higher temperature. A typical program might start at 40°C, hold for 1 minute, then ramp to 320°C at 10°C/min and hold for 3 minutes.[5]

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650.[5]

-

Applications of this compound

The unique molecular structure of this compound makes it a valuable component in the field of materials science, particularly in the synthesis of liquid crystals.

Liquid Crystals

4-Alkylbenzoic acids are known to form liquid crystalline phases.[2] The rod-like shape of the molecule, combined with the ability of the carboxylic acid groups to form hydrogen-bonded dimers, promotes the self-assembly into ordered mesophases. These materials are of interest for applications in displays, sensors, and other optical devices.

Chemical Intermediate

The carboxylic acid and the alkylated benzene ring are both reactive functional groups, making this compound a potentially useful intermediate in organic synthesis. For example, it can be used in the synthesis of polymers and other complex organic molecules where a long alkyl chain is desired for modifying solubility or other physical properties.[6][7]

Toxicological Profile and Safety Considerations

Specific toxicological data for this compound is limited. Therefore, this section provides an overview of the potential hazards based on data from structurally related compounds, such as other alkylbenzoic acids and nonylphenols.

Acute Toxicity

Based on data for related compounds like 4-hydroxybenzoic acid, the acute oral toxicity of this compound is expected to be low.[8]

Skin and Eye Irritation

Benzoic acid and its derivatives can cause skin and eye irritation.[3] It is prudent to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, to avoid direct contact.

Genotoxicity

Benzoic acid itself does not show evidence of genotoxicity in a range of assays.[9] While specific data for this compound is not available, it is not expected to be a potent genotoxic agent.

Endocrine Disruption Potential

The structural similarity of this compound to nonylphenol, a known endocrine disruptor, raises concerns about its potential to interact with hormone receptors. Nonylphenol has been shown to have estrogenic activity.[10] Therefore, further investigation into the endocrine-disrupting potential of this compound is warranted.

Metabolism and Environmental Fate

The metabolic and environmental fate of this compound can be inferred from the behavior of other benzoic acid derivatives and alkylated aromatic compounds.

Metabolism

Benzoic acid is primarily metabolized in the liver via conjugation with glycine to form hippuric acid, which is then excreted in the urine.[11][12] It is likely that this compound follows a similar metabolic pathway. The alkyl chain may also undergo oxidation.

Proposed Metabolic Pathway:

Environmental Fate and Biodegradation

Alkylphenols and their derivatives can be persistent in the environment and are subject to biodegradation. The biodegradation of such compounds often involves the shortening of the alkyl chain and the degradation of the aromatic ring.[13][14] The ultimate biodegradability of related compounds suggests that this compound is unlikely to be highly persistent in the environment under aerobic conditions.

Conclusion

This compound is a versatile molecule with established applications in liquid crystal research and potential for broader use as a chemical intermediate. Its synthesis is well-documented and efficient. While specific toxicological and environmental data are sparse, a reasonable assessment of its potential hazards can be made by comparison with structurally related compounds. This guide provides a solid foundation for researchers and developers working with this compound, emphasizing the importance of safe handling and the need for further research into its biological and environmental properties.

References

- 1. This compound | C16H24O2 | CID 38002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid | MDPI [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. polymersource.ca [polymersource.ca]

- 8. tera.org [tera.org]

- 9. fsc.go.jp [fsc.go.jp]

- 10. benchchem.com [benchchem.com]

- 11. Benzoic acid metabolism reflects hepatic mitochondrial function in rats with long-term extrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo and in vitro renal metabolism and excretion of benzoic acid by a marine teleost, the southern flounder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

IUPAC name for 4-Nonylbenzoic acid

An In-depth Technical Guide to 4-Nonylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a valuable building block in various chemical and pharmaceutical applications. The document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and discusses its relevance in the broader context of drug development and biological activity.

This compound, with the IUPAC name This compound , is an aromatic carboxylic acid.[1] It is also commonly referred to as p-nonylbenzoic acid or 4-n-nonylbenzoic acid.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 38289-46-2 | [1][2] |

| Molecular Formula | C₁₆H₂₄O₂ | [1][2] |

| Molecular Weight | 248.36 g/mol | [1] |

| Melting Point | 92.5-94.3 °C | [3] |

| Appearance | White solid | [3] |

| InChI Key | FLRVNGMVEBEPQG-UHFFFAOYSA-N | [1] |

| SMILES | CCCCCCCCCC1=CC=C(C=C1)C(=O)O | [1] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 0.86 (t, J = 6.9 Hz, 3H), 1.2-1.38 (m, 12H), 1.62 (m, 2H), 2.66 (t, J = 7.7 Hz, 2H), 7.26 (d, J = 8.2 Hz, 2H), 8.01 (d, J = 8.2 Hz, 2H) | [3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 14.1, 22.7, 29.2, 29.3, 29.4, 29.5, 31.1, 31.8, 36.1, 126.7, 128.6, 130.4, 149.6, 171.9 | [3] |

| IR (film) | 3072, 2924, 2852, 2669, 2554, 1683, 1609, 1575, 1469, 1424, 1321, 1290, 945, 859, 758 cm⁻¹ | [3] |

| Mass Spectrometry (EI) | m/z (rel. intensity): 248 (56, [M⁺]), 177 (7), 149 (9), 136 (100), 107 (9), 92 (38), 57 (14) | [3] |

Synthesis of this compound

A reliable method for the synthesis of this compound involves a two-step process starting with the iron-catalyzed cross-coupling of a Grignard reagent with 4-methoxycarbonylphenyl triflate to form the methyl ester, followed by saponification.[3][4]

Experimental Protocol

A. This compound methyl ester [3]

-

A 250-mL, three-necked, round-bottomed flask is equipped with a Teflon-coated magnetic stir bar, a glass stopper, a reflux condenser fitted with an argon stopcock inlet, and a pressure-equalizing dropping funnel.

-

The flask is charged with magnesium turnings (2.95 g, 121.0 mmol).

-

The flask is evacuated and flame-dried while the magnesium turnings are gently stirred.

-

After cooling to room temperature under argon, 50 mL of anhydrous THF is added, followed by a solution of 1-bromononane (15.0 g, 72.4 mmol) in 50 mL of anhydrous THF, which is added dropwise.

-

The resulting Grignard reagent is then transferred to a second flask containing a solution of methyl 4-triflyloxybenzoate (10.0 g, 36.7 mmol) and Fe(acac)₃ (0.65 g, 1.84 mmol) in 100 mL of anhydrous THF at 0 °C.

-

The reaction mixture is stirred for 10 minutes at 0 °C and then allowed to warm to room temperature.

-

The reaction is quenched by the addition of 100 mL of 1 M aqueous HCl.

-

The aqueous layer is extracted with three 100-mL portions of ethyl acetate.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude this compound methyl ester.

B. This compound [3]

-

A 500-mL, round-bottomed flask equipped with a Teflon-coated magnetic stir bar and a reflux condenser is charged with the crude this compound methyl ester (10.07 g, 38.37 mmol), 100 mL of methanol, and 96 mL of 1 M aqueous NaOH.

-

The mixture is heated at reflux for 18 hours and then cooled to room temperature.

-

The reaction mixture is carefully acidified by the addition of 200 mL of 1 M aqueous HCl.

-

The resulting solution is transferred to a separatory funnel and extracted with four 250-mL portions of ethyl acetate.

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated by rotary evaporation.

-

The residue is recrystallized from 70 mL of hexanes to give 8.32-8.35 g (87-88% yield) of this compound as a white solid.[3]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Biological Activity

Benzoic acid and its derivatives are a well-established class of compounds in medicinal chemistry, serving as crucial scaffolds and intermediates in the synthesis of a wide range of therapeutic agents.[5][6] The carboxylic acid group provides a key site for chemical modification, allowing for the synthesis of diverse libraries of compounds for drug discovery.[7]

While extensive biological data for this compound itself is not widely published, the broader family of benzoic acid derivatives exhibits a vast array of biological activities, including:

Derivatives of the closely related 4-hydroxybenzoic acid have been shown to modulate the proteostasis network, which is integral to cellular health and is often dysfunctional in aging and disease.[10] This suggests that lipophilic benzoic acid derivatives like this compound could be investigated for similar activities.

Illustrative Signaling Pathway: 4-Hydroxybenzoic Acid in Shigella sonnei

To illustrate a potential biological role for a benzoic acid derivative, the signaling pathway of 4-hydroxybenzoic acid (4-HBA) in the bacterium Shigella sonnei is presented. In this system, 4-HBA acts as a quorum-sensing signal, regulating bacterial physiology and virulence.[11] The enzyme UbiC synthesizes 4-HBA from chorismate.[11] 4-HBA then binds to the response regulator AaeR, which in turn modulates the expression of target genes involved in biofilm formation, extracellular polysaccharide (EPS) production, and virulence.[11]

Caption: 4-HBA signaling pathway in S. sonnei.

Conclusion

This compound is a readily synthesizable compound with well-defined chemical and physical properties. While its primary documented application is in the field of liquid crystalline materials, its structural similarity to other biologically active benzoic acids suggests potential for its use as a scaffold or intermediate in drug discovery programs.[3] The lipophilic nonyl chain may confer properties that could be exploited in the development of new therapeutic agents, particularly those targeting lipid-rich environments or requiring enhanced membrane permeability. Further research into the specific biological activities of this compound is warranted to fully explore its potential in pharmaceutical and life sciences research.

References

- 1. This compound | C16H24O2 | CID 38002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. mdpi.com [mdpi.com]

- 10. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Nonylbenzoic Acid: Properties, Synthesis, and Analysis

This technical guide provides a comprehensive overview of 4-Nonylbenzoic acid, tailored for researchers, scientists, and professionals in drug development. The document details the molecule's fundamental properties, a robust experimental protocol for its synthesis, and a discussion of its analytical characterization.

Core Properties of this compound

This compound is an organic compound featuring a benzene ring substituted with a carboxyl group and a nonyl group. Its physicochemical properties are crucial for its application and analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄O₂ | [1] |

| Molecular Weight | 248.36 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 38289-46-2 | [1] |

Experimental Protocol: Synthesis of this compound

A well-established method for the synthesis of this compound involves a two-step process: an iron-catalyzed cross-coupling reaction to form the methyl ester intermediate, followed by saponification to yield the final carboxylic acid. The following protocol is adapted from a procedure published in Organic Syntheses[2][3].

Part A: Synthesis of this compound methyl ester

This step involves an iron-catalyzed cross-coupling reaction between a Grignard reagent (nonylmagnesium bromide) and methyl 4-chlorobenzoate.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an argon atmosphere, magnesium turnings are suspended in tetrahydrofuran (THF). 1,2-dibromoethane is added to initiate the reaction. A solution of 1-bromononane in THF is then added dropwise to maintain a gentle reflux, forming nonylmagnesium bromide. The solution is then cooled to room temperature.

-

Cross-Coupling Reaction: In a separate, oven-dried 2-L flask, methyl 4-chlorobenzoate and ferric acetylacetonate [Fe(acac)₃] are dissolved in a mixture of THF and N-methylpyrrolidinone (NMP) under argon. The flask is cooled in an ice bath.

-

Addition and Quenching: The freshly prepared nonylmagnesium bromide solution is rapidly added to the cooled solution of the aryl chloride and catalyst. The reaction mixture, which turns from red to black-violet, is stirred for 7-10 minutes at ambient temperature.

-

Workup and Purification: The reaction is quenched by the addition of diethyl ether. The mixture is then washed sequentially with saturated aqueous NaHCO₃. The organic phases are combined, dried over Na₂SO₄, and concentrated by rotary evaporation. The resulting crude product is purified by short-path distillation under high vacuum to yield this compound methyl ester as a colorless syrup.

Part B: Saponification to this compound

-

Hydrolysis: The purified this compound methyl ester is dissolved in methanol, and a 1M aqueous solution of sodium hydroxide (NaOH) is added. The mixture is heated at reflux for 18 hours.

-

Acidification and Extraction: After cooling to room temperature, the reaction mixture is carefully acidified with 1M aqueous hydrochloric acid (HCl). The resulting solution is extracted multiple times with ethyl acetate.

-

Final Purification: The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is recrystallized from hexanes to afford this compound as a white solid[2].

Biological and Pharmacological Context

While specific signaling pathways for this compound are not extensively documented, the broader class of benzoic acid derivatives is known for a wide range of biological activities. These activities include antimicrobial, anti-inflammatory, antioxidant, and anti-mutagenic effects[4]. Certain benzoic acid derivatives have been shown to modulate the proteostasis network, which is crucial for cellular health and longevity, by enhancing the activity of protein degradation systems like the ubiquitin-proteasome and autophagy-lysosome pathways[5]. For instance, some derivatives have demonstrated inhibitory activity against steroid 5α-reductase isozymes, which are relevant in various hormonal disorders[6]. The functional nonyl group of this compound imparts significant lipophilicity, which can influence its membrane permeability and interaction with biological targets. Further research is required to elucidate the specific mechanisms of action and potential therapeutic applications of this particular compound.

References

- 1. This compound | C16H24O2 | CID 38002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 4-(4-alkyl- and Phenylaminocarbonyl)benzoyl)benzoic acid derivatives as nonsteroidal inhibitors of steroid 5α-reductase isozymes 1 and 2 | Faculty of Pharmacy [b.aun.edu.eg]

Spectroscopic Profile of 4-Nonylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nonylbenzoic acid, a compound with applications in materials science and as a synthetic intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for clear reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.01 | d | 8.2 | 2H | Aromatic (ortho to -COOH) |

| 7.26 | d | 8.2 | 2H | Aromatic (meta to -COOH) |

| 2.66 | t | 7.7 | 2H | Benzylic -CH₂- |

| 1.62 | m | - | 2H | -CH₂- |

| 1.20-1.38 | m | - | 12H | -(CH₂)₆- |

| 0.86 | t | 6.9 | 3H | Terminal -CH₃ |

| Note: The carboxylic acid proton (-COOH) signal is often a broad singlet and may not be distinctly observed due to solvent exchange. |

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)[1]

| Chemical Shift (δ) ppm | Assignment |

| 171.9 | Carboxylic Acid (C=O) |

| 149.6 | Aromatic (quaternary, C-COOH) |

| 130.4 | Aromatic (CH, ortho to -COOH) |

| 128.6 | Aromatic (CH, meta to -COOH) |

| 126.7 | Aromatic (quaternary, C-alkyl) |

| 36.1 | Benzylic -CH₂- |

| 31.8 | -CH₂- |

| 31.1 | -CH₂- |

| 29.5 | -CH₂- |

| 29.4 | -CH₂- |

| 29.3 | -CH₂- |

| 29.2 | -CH₂- |

| 22.7 | -CH₂- |

| 14.1 | Terminal -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Data for this compound (Film)[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3072 | Medium | Aromatic C-H Stretch |

| 2924, 2852 | Strong | Aliphatic C-H Stretch |

| 2669, 2554 | Broad | O-H Stretch (Carboxylic Acid) |

| 1683 | Strong | C=O Stretch (Carboxylic Acid) |

| 1609, 1575 | Medium | Aromatic C=C Stretch |

| 1469, 1424 | Medium | C-H Bending |

| 1321, 1290 | Strong | C-O Stretch / O-H Bending |

| 945, 859, 758 | Medium | C-H Out-of-Plane Bending |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)[1]

| m/z | Relative Intensity (%) | Assignment |

| 248 | 56 | [M]⁺ (Molecular Ion) |

| 177 | 7 | [M - C₅H₁₁]⁺ |

| 149 | 9 | [M - C₇H₁₅]⁺ |

| 136 | 100 | [M - C₈H₁₇]⁺ (Benzylic cleavage) |

| 107 | 9 | |

| 92 | 38 | |

| 57 | 14 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[2] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2][3] The ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, at a frequency of 400 MHz for protons and 100 MHz for carbon-13.[1] Data processing involves Fourier transformation of the free induction decay (FID), followed by phase and baseline correction.

Infrared (IR) Spectroscopy

The infrared spectrum can be acquired using a Fourier-Transform Infrared (FTIR) spectrometer.[4] For a solid sample like this compound, the data can be obtained by preparing a thin film of the material. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide). The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[4]

Mass Spectrometry (MS)

For electron ionization (EI) mass spectrometry, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.[1]

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the chemical structure of this compound with its key mass fragments.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Structure of this compound and key mass spectrometry fragments.

References

The Solubility Profile of 4-Nonylbenzoic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the solubility of 4-Nonylbenzoic acid in various solvents. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of carboxylic acids. Due to the limited availability of precise quantitative data for this compound, this guide also incorporates qualitative solubility information and data from structurally similar compounds to provide a comprehensive understanding of its solubility characteristics.

Introduction

This compound is a substituted aromatic carboxylic acid characterized by a nine-carbon alkyl chain attached to the para position of the benzoic acid ring. This molecular structure, featuring both a polar carboxylic acid group and a significant nonpolar alkyl tail, imparts amphiphilic properties to the molecule, influencing its solubility in different solvent systems. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a liquid crystal intermediate, in the synthesis of medicinal compounds, and in formulation development. This guide aims to provide a centralized resource on the solubility of this compound.

Quantitative and Qualitative Solubility Data

Precise, publicly available quantitative solubility data for this compound is scarce. However, by combining qualitative observations from synthetic procedures and data from analogous compounds, a general solubility profile can be constructed.

Table 1: Solubility of this compound and Related Compounds

| Solvent | Compound | Temperature | Solubility | Data Type | Source |

| Hexanes | This compound | Hot | Soluble | Qualitative | [1] |

| Hexanes | This compound | Cold | Sparingly Soluble / Insoluble | Qualitative | [1] |

| Methanol | 4-Hexylbenzoic acid | Room Temperature | 0.1 g/mL | Quantitative | [2] |

| Water | Benzoic acid | 25 °C | 0.344 g/100 mL | Quantitative | General Chemical Data |

| Acetone | Benzoic acid | Room Temperature | Soluble | Qualitative | General Chemical Data |

| Ethanol | Benzoic acid | 25 °C | 58.4 g/100 mL | Quantitative | General Chemical Data |

| Toluene | Benzoic acid | 25 °C | 11.1 g/100 mL | Quantitative | General Chemical Data |

Note: The data for benzoic acid is provided for general comparison of a parent compound. The solubility of this compound is expected to be lower in polar solvents and higher in non-polar solvents compared to benzoic acid due to the long non-polar nonyl group.

Experimental Protocols for Solubility Determination

The following protocols describe common methods for determining the solubility of a solid organic acid like this compound.

General Qualitative Solubility Test

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, ethanol, methanol, acetone, hexane, toluene)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the desired solvent to the test tube.

-

Vigorously shake or vortex the test tube for 1-2 minutes.

-

Visually inspect the solution to determine if the solid has dissolved.

-

Record the observation as "soluble," "sparingly soluble," or "insoluble."

Gravimetric Method for Quantitative Solubility Determination

This method provides a quantitative measure of solubility.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Constant temperature bath with shaker

-

Sealed vials

-

Syringe with a fine-tip needle and filter attachment (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dish

Procedure:

-

Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vial in a constant temperature shaker bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Record the exact volume of the solution transferred.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

-

Once the solvent is completely evaporated, weigh the evaporation dish containing the dried solute.

-

Calculate the solubility in g/100 mL or other desired units.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of an organic acid.

Caption: A general experimental workflow for determining the solubility of a solid compound.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay of its structural features and the properties of the solvent, a concept often summarized by the principle "like dissolves like."

References

Potential Research Applications of 4-Nonylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Nonylbenzoic acid, a derivative of benzoic acid with a nine-carbon alkyl chain, presents a compelling scaffold for a variety of research applications. Its structural similarity to known bioactive molecules, including endocrine-disrupting compounds and enzyme inhibitors, suggests its potential utility in diverse fields ranging from materials science to pharmacology. This technical guide provides an in-depth overview of the core research applications of this compound and its analogs, focusing on its potential as an enzyme inhibitor, a component in liquid crystal formulations, and a modulator of nuclear receptor signaling pathways. Detailed experimental protocols and quantitative data from related compounds are presented to facilitate further investigation into this versatile molecule.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₁₆H₂₄O₂ and a molecular weight of 248.36 g/mol .[1] Its structure consists of a benzoic acid core substituted with a nonyl group at the para position. This amphiphilic nature, combining a hydrophilic carboxylic acid head with a long hydrophobic alkyl tail, is key to some of its potential applications, particularly in the formation of liquid crystals.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄O₂ | PubChem CID 38002[1] |

| Molecular Weight | 248.36 g/mol | PubChem CID 38002[1] |

| IUPAC Name | This compound | PubChem CID 38002[1] |

| CAS Number | 38289-46-2 | PubChem CID 38002[1] |

Potential Research Applications

The unique chemical structure of this compound positions it as a valuable tool in several areas of scientific research.

Inhibition of Steroid 5α-Reductase

Derivatives of 4-alkylbenzoic acids have been identified as non-steroidal inhibitors of steroid 5α-reductase, an enzyme crucial for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[2][3] Overactivity of this enzyme is implicated in conditions such as benign prostatic hyperplasia (BPH) and androgenic alopecia. The exploration of this compound and its derivatives as potential inhibitors of this enzyme represents a promising avenue for drug discovery.

Quantitative Data: 5α-Reductase Inhibition by a Related Benzoic Acid Derivative

A study on 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid, a more complex derivative, provides insight into the potential inhibitory activity of this class of compounds.

| Compound | Target | Assay Concentration | IC₅₀ |

| 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | Human steroid 5α-reductase isozyme 2 | 10 µM | 0.82 µM[2][3] |

Experimental Protocol: In Vitro Steroid 5α-Reductase Inhibition Assay

This protocol is adapted from established methods for screening 5α-reductase inhibitors.[4][5][6]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human steroid 5α-reductase type 1 or 2.

Materials:

-

Human steroid 5α-reductase type 1 or 2 (recombinant or from a cell line like LNCaP)[4]

-

Testosterone (substrate)

-

NADPH (cofactor)

-

This compound (test compound)

-

Finasteride (positive control)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)

-

LC-MS system for product quantification (Dihydrotestosterone - DHT)

Procedure:

-

Enzyme Preparation: Prepare a crude enzyme extract from LNCaP prostate cancer cells, which express 5α-reductase.[4]

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the enzyme preparation, NADPH, and testosterone in the reaction buffer.

-

Compound Addition: Add varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) to the wells. Include wells with a known inhibitor (finasteride) as a positive control and wells with vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Termination and Extraction: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile). Extract the product (DHT) and remaining substrate (testosterone).

-

Quantification: Analyze the samples using a validated LC-MS method to quantify the amount of DHT formed.[4]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the negative control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Logical Workflow for 5α-Reductase Inhibition Research

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new label-free screen for steroid 5α-reductase inhibitors using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Biological Activity of Long-Chain Alkylbenzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain alkylbenzoic acids, a class of phenolic lipids predominantly found in plants like Anacardium occidentale (cashew) and Ginkgo biloba, have garnered significant scientific interest for their diverse and potent biological activities.[1][2] Key examples include anacardic acids and ginkgolic acids, which are characterized by a salicylic acid or a related benzoic acid core with a long alkyl side chain (typically C15 or C17).[3] This structural feature is critical to their bioactivity, which spans anticancer, antimicrobial, and specific enzyme-inhibiting properties.[4][5] These compounds modulate critical cellular pathways, including histone acetyltransferase (HAT) activity, protein SUMOylation, and the NF-κB signaling cascade, positioning them as promising lead compounds for therapeutic development.[5][6] This technical guide provides an in-depth overview of the core biological activities of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways they influence.

Key Biological Activities and Mechanisms of Action

Long-chain alkylbenzoic acids exert their effects through multiple mechanisms, primarily centered on enzyme inhibition and the modulation of crucial cellular signaling pathways. Their lipophilic alkyl chain is thought to facilitate membrane interaction and entry into cells, allowing the hydrophilic benzoic acid head to interact with intracellular targets.

Enzyme Inhibition

A primary mechanism of action for long-chain alkylbenzoic acids is the direct inhibition of key cellular enzymes.

Anacardic acid is a well-documented inhibitor of histone acetyltransferases (HATs), particularly p300 and PCAF.[7][8] By inhibiting these enzymes, anacardic acid prevents the acetylation of histone proteins, a critical step in transcriptional activation.[5][9] This leads to the suppression of gene products regulated by HAT activity, including those involved in cell survival and proliferation.[5] Anacardic acid has been shown to be a noncompetitive inhibitor of p300 and PCAF.[10] This inhibition of HAT activity is also linked to its ability to sensitize tumor cells to ionizing radiation.[9]

Ginkgolic acid and its structural analog, anacardic acid, have been identified as potent inhibitors of protein SUMOylation.[6][11] This post-translational modification process, crucial for regulating protein function and localization, is implicated in cancer and neurodegenerative diseases.[11][12] These alkylbenzoic acids function by directly binding to the SUMO-activating enzyme E1 and blocking the formation of the E1-SUMO intermediate thioester complex, a critical initial step in the SUMOylation cascade.[6][12][13] This inhibitory action occurs both in vitro and in vivo and is specific to SUMOylation, not affecting ubiquitination.[6]

Anticancer Activity

The anticancer properties of these compounds are extensive and linked to their ability to modulate multiple signaling pathways involved in tumorigenesis.

Anacardic acid is a potent suppressor of the nuclear factor-κB (NF-κB) signaling pathway.[5] It inhibits the activation of IκBα kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα.[5] This action keeps the NF-κB (p65/p50) dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in inflammation, cell survival, proliferation, and invasion.[5][14]

dot

References

- 1. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anacardic acids - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Evaluation of Ginkgolic Acid Derivatives as SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of histone acetyltransferase activity by anacardic acid sensitizes tumor cells to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Ginkgolic acid inhibits protein SUMOylation by blocking formation of the E1-SUMO intermediate. | Sigma-Aldrich [sigmaaldrich.com]

- 12. Ginkgolic Acid, a SUMO-1 Inhibitor, Inhibits the Progression of Oral Squamous Cell Carcinoma by Alleviating SUMOylation of SMAD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ginkgolic acid promotes inflammation and macrophage apoptosis via SUMOylation and NF-κB pathways in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. williamscancerinstitute.com [williamscancerinstitute.com]

Lipophilic Benzoic Acid Derivatives in Cell Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of lipophilic benzoic acid derivatives in cellular studies. These compounds have garnered significant interest in drug discovery, particularly in oncology, due to their ability to modulate key cellular processes, leading to cytotoxic and apoptotic effects in cancer cells. This guide details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for their study, and illustrates relevant signaling pathways and workflows.

Introduction to Lipophilic Benzoic Acid Derivatives

Lipophilicity, the ability of a compound to dissolve in fats, oils, and other non-polar solvents, is a critical physicochemical property influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] In the context of benzoic acid derivatives, increasing lipophilicity can enhance their ability to cross cellular membranes, allowing them to reach intracellular targets more effectively.[2][3]

A prominent strategy to enhance the lipophilicity and cellular uptake of benzoic acid derivatives is their conjugation with delocalized lipophilic cations (DLCs), such as the triphenylphosphonium (TPP) cation.[4][5] The positive charge of the TPP group facilitates accumulation within the mitochondria of cancer cells, which typically have a more negative mitochondrial membrane potential than normal cells.[6] This targeted delivery enhances the cytotoxic effects of the benzoic acid moiety.

Mechanism of Action

Lipophilic benzoic acid derivatives exert their cellular effects through multiple mechanisms, primarily converging on the induction of mitochondrial dysfunction and apoptosis.[4][6]

2.1. Mitochondrial Targeting and Disruption:

Many lipophilic benzoic acid derivatives, particularly those conjugated with TPP, accumulate in the mitochondria.[6] Once there, they can act as mitochondrial uncouplers, disrupting the electron transport chain and oxidative phosphorylation (OXPHOS).[4][6] This leads to a decrease in the mitochondrial membrane potential (ΔΨm) and a subsequent reduction in intracellular ATP production.[4][6]

2.2. Induction of Apoptosis:

The disruption of mitochondrial function is a key trigger for the intrinsic pathway of apoptosis.[4] The decrease in ΔΨm can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. This initiates a caspase cascade, culminating in the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][7]

2.3. Modulation of Signaling Pathways:

Lipophilic benzoic acid derivatives have also been shown to modulate key signaling pathways involved in cell survival and proliferation. For instance, some derivatives can influence the activity of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.[8][9] Additionally, certain naturally occurring benzoic acid derivatives have been found to inhibit histone deacetylases (HDACs), leading to changes in gene expression that can suppress tumor growth.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of various lipophilic benzoic acid derivatives in different cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| Delocalized Lipophilic Cations (DLCs) - Benzoic Acid Derivatives | ||||

| Hydroxybenzoate-TPP+ Derivative 1 | Cal-27 (Head and Neck) | 24 | ~20 | [4] |

| Hydroxybenzoate-TPP+ Derivative 1 | Cal-27 (Head and Neck) | 48 | ~15 | [4] |

| Hydroxybenzoate-TPP+ Derivative 1 | Cal-27 (Head and Neck) | 72 | ~10 | [4] |

| Hydroxybenzoate-TPP+ Derivative 2 | Cal-27 (Head and Neck) | 24 | ~30 | [4] |

| Hydroxybenzoate-TPP+ Derivative 2 | Cal-27 (Head and Neck) | 48 | ~20 | [4] |

| Hydroxybenzoate-TPP+ Derivative 2 | Cal-27 (Head and Neck) | 72 | ~15 | [4] |

| Sodium Benzoate | ||||

| Sodium Benzoate | HCT116 (Colon) | 24 | >6000 (Significant viability decrease at 6.25-200 mM) | [8] |

| Sodium Benzoate | Caco-3 (Colon) | Not Specified | 15.01 µg/mL | [10] |

| Sodium Benzoate | MCF7 (Breast) | Not Specified | 0.378 µg/mL | [10] |

| Sodium Benzoate | A549 (Lung) | Not Specified | 0.45 µg/mL | [10] |

| Other Derivatives | ||||

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical) | Not Specified | 17.84 | [5] |

| Phenyl-thiazolyl-benzoic acid derivative | NB4 (Leukemia) | Not Specified | 0.001–1 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of lipophilic benzoic acid derivatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Cell culture medium

-

Lipophilic benzoic acid derivative of interest

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the lipophilic benzoic acid derivative for the desired time period (e.g., 24, 48, 72 hours). Include untreated cells as a control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

Treated and untreated cells

Procedure:

-

Induce apoptosis in cells by treating them with the lipophilic benzoic acid derivative.

-

Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[12]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[13]

Materials:

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorescent substrate)

-

Cell lysis buffer

-

96-well plate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Treat cells with the lipophilic benzoic acid derivative to induce apoptosis.

-

Lyse the cells using the provided lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

Add an equal amount of protein from each sample to the wells of a 96-well plate.

-

Add the caspase-3 substrate to each well and incubate at 37°C.

-

Measure the absorbance or fluorescence at the appropriate wavelength at regular intervals.

-

Calculate the caspase-3 activity based on the rate of substrate cleavage.

Western Blotting for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in apoptosis, such as cleaved PARP and members of the Bcl-2 family.[4][6][14]

Materials:

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Prepare cell lysates from treated and untreated cells.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.[15]

Materials:

-

JC-1 dye

-

CCCP (a mitochondrial uncoupler, as a positive control)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture cells on coverslips or in a multi-well plate.

-

Treat the cells with the lipophilic benzoic acid derivative. Include a positive control treated with CCCP.

-

Incubate the cells with JC-1 dye (typically 2-10 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.

Measurement of Intracellular ATP Levels

This assay quantifies the amount of ATP in cells, which is an indicator of cellular energy status.[16][17][18]

Materials:

-

ATP measurement kit (e.g., luciferase-based)

-

Luminometer

Procedure:

-

Treat cells with the lipophilic benzoic acid derivative.

-

Lyse the cells to release intracellular ATP.

-

Add the luciferase-based reagent to the cell lysate.

-

Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)

This technology measures the oxygen consumption rate (OCR), providing a real-time analysis of mitochondrial respiration.[3][10][19]

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Seahorse XF assay medium

-

Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.

-

Load the sensor cartridge with the mitochondrial stress test compounds.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the assay.

-

The instrument will sequentially inject the compounds and measure the OCR to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of lipophilic benzoic acid derivatives.

Caption: Intrinsic apoptosis pathway induced by lipophilic benzoic acid derivatives.

Caption: Modulation of the NF-κB signaling pathway.

Caption: General experimental workflow for studying lipophilic benzoic acid derivatives.

The Role of Lipophilicity and its Measurement

The lipophilicity of a benzoic acid derivative is a key determinant of its biological activity.[20][21] It is commonly quantified by the partition coefficient (LogP) or the distribution coefficient (LogD).

-

LogP: The ratio of the concentration of a neutral compound in a non-polar solvent (typically octanol) to its concentration in an aqueous solvent (water).

-

LogD: The ratio of the concentration of a compound (both ionized and un-ionized forms) in a non-polar solvent to its concentration in an aqueous buffer at a specific pH.

6.1. Measurement of Lipophilicity (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining LogP.[][23]

Materials:

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

-

Test compound

-

Separatory funnel or vials

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Dissolve a known amount of the test compound in either the aqueous or octanol phase.

-

Add an equal volume of the other phase to a separatory funnel or vial.

-

Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and octanol phases.

-

Quantify the concentration of the compound in each phase using an appropriate analytical method.

-

Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

Lipophilic benzoic acid derivatives represent a promising class of compounds for further investigation in cell studies and drug development. Their ability to target mitochondria and induce apoptosis in cancer cells provides a strong rationale for their continued exploration as potential therapeutic agents. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to design and execute robust studies to further elucidate the mechanisms of action and therapeutic potential of these compounds. A thorough understanding of their structure-activity relationships, particularly the role of lipophilicity, will be crucial in optimizing their efficacy and safety profiles for future clinical applications.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis western blot guide | Abcam [abcam.com]

- 7. Food Additive Sodium Benzoate (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bosterbio.com [bosterbio.com]

- 9. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. caspase3 assay [assay-protocol.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. content.protocols.io [content.protocols.io]

- 20. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantitative structure activity relationships (QSAR) of lipophilic acids and related compounds on bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. encyclopedia.pub [encyclopedia.pub]

4-Nonylbenzoic Acid: A Versatile Precursor in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonylbenzoic acid is a para-substituted benzoic acid derivative characterized by a nine-carbon alkyl chain. This long alkyl chain imparts unique physical properties, making it a valuable precursor in the synthesis of a variety of organic molecules, most notably liquid crystals. Its chemical reactivity is centered around the carboxylic acid functionality, which allows for transformations into esters, amides, and acid chlorides, opening avenues for the creation of diverse molecular architectures. This guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor in organic synthesis, with a focus on detailed experimental protocols and data.

Synthesis of this compound